Ethyl4-chloro-5-cyanoquinoline-3-carboxylate
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Overview
Description
Ethyl 4-chloro-5-cyanoquinoline-3-carboxylate is a chemical compound with the molecular formula C13H9ClN2O2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-chloro-5-cyanoquinoline-3-carboxylate typically involves the reaction of 4-chloroquinoline-3-carboxylic acid with ethyl cyanoacetate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise temperature and pressure control .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-chloro-5-cyanoquinoline-3-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic conditions with water or alcohol.
Reduction: Lithium aluminum hydride or other reducing agents.
Major Products Formed:
Nucleophilic Substitution: Substituted quinoline derivatives.
Hydrolysis: 4-chloro-5-cyanoquinoline-3-carboxylic acid.
Reduction: 4-chloro-5-aminomethylquinoline-3-carboxylate.
Scientific Research Applications
Ethyl 4-chloro-5-cyanoquinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of ethyl 4-chloro-5-cyanoquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting antimicrobial or anticancer effects .
Comparison with Similar Compounds
Ethyl 4-chloroquinoline-3-carboxylate: Similar structure but lacks the cyano group.
4-chloroquinoline-3-carboxylic acid: Similar structure but lacks the ester and cyano groups
Uniqueness: Ethyl 4-chloro-5-cyanoquinoline-3-carboxylate is unique due to the presence of both the cyano and ester groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable intermediate in the synthesis of more complex quinoline derivatives with potential therapeutic applications .
Properties
Molecular Formula |
C13H9ClN2O2 |
---|---|
Molecular Weight |
260.67 g/mol |
IUPAC Name |
ethyl 4-chloro-5-cyanoquinoline-3-carboxylate |
InChI |
InChI=1S/C13H9ClN2O2/c1-2-18-13(17)9-7-16-10-5-3-4-8(6-15)11(10)12(9)14/h3-5,7H,2H2,1H3 |
InChI Key |
GEDSUVYGEROOFS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=CC=C2N=C1)C#N)Cl |
Origin of Product |
United States |
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